1-(Thien-2-ylmethyl)piperazine
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Overview
Description
1-(Thien-2-ylmethyl)piperazine is an organic compound with the molecular formula C₉H₁₄N₂S It consists of a piperazine ring substituted with a thienylmethyl group at the nitrogen atom
Mechanism of Action
Target of Action
1-(Thien-2-ylmethyl)piperazine is a derivative of piperazine . Piperazine compounds are known to mediate their anthelmintic action by generally paralyzing parasites . .
Mode of Action
Piperazine, the parent compound of this compound, is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm
Biochemical Pathways
Piperazine’s anthelmintic action suggests it may affect neuromuscular transmission in parasites .
Pharmacokinetics
Piperazine is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
Piperazine’s anthelmintic action suggests it may cause paralysis in parasites, allowing the host body to easily remove or expel the invading organism .
Biochemical Analysis
Biochemical Properties
Piperazine derivatives are known to interact with various enzymes and proteins
Cellular Effects
A study on a different piperazine derivative showed cytotoxic effects on cancer cells
Molecular Mechanism
Piperazine compounds are known to have diverse mechanisms of action, including binding interactions with biomolecules and changes in gene expression
Dosage Effects in Animal Models
Piperazine compounds are generally well-tolerated in animals . High doses can cause neurotoxic symptoms
Metabolic Pathways
Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thien-2-ylmethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2-bromomethylthiophene under basic conditions. The reaction typically proceeds as follows:
Reactants: Piperazine and 2-bromomethylthiophene
Solvent: Anhydrous ethanol or acetonitrile
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to reflux
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction under milder conditions, reducing the need for high temperatures and long reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-(Thien-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
1-(Thien-2-ylmethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
1-(Thien-2-ylmethyl)piperazine can be compared with other piperazine derivatives, such as:
1-(Phenylmethyl)piperazine: Similar structure but with a phenyl group instead of a thienyl group, leading to different electronic and steric properties.
1-(Pyridin-2-ylmethyl)piperazine: Contains a pyridine ring, which can participate in additional hydrogen bonding and π-π interactions.
1-(Fur-2-ylmethyl)piperazine: Features a furan ring, which is more electron-rich compared to the thienyl group, affecting its reactivity and binding properties.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the piperazine scaffold in chemical and pharmaceutical research.
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-2-9(12-7-1)8-11-5-3-10-4-6-11/h1-2,7,10H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAPGYLDPZMKRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39244-79-6 |
Source
|
Record name | 39244-79-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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